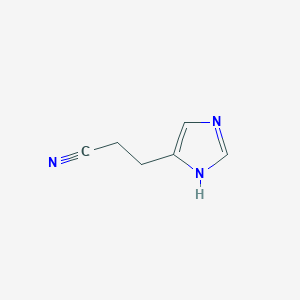
2-Bromo-3-hydroxy-4-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-hydroxy-4-nitrobenzonitrile is an organic compound with the molecular formula C7H3BrN2O3 It is a derivative of benzonitrile, characterized by the presence of bromine, hydroxyl, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-hydroxy-4-nitrobenzonitrile typically involves the nitration of 2-bromo-3-hydroxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-Bromo-3-hydroxy-4-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Reduction: Hydrogen gas, metal catalysts (palladium on carbon), metal hydrides (sodium borohydride).
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2-bromo-3-hydroxy-4-aminobenzonitrile.
Oxidation: Formation of 2-bromo-3-hydroxy-4-nitrobenzaldehyde.
科学的研究の応用
2-Bromo-3-hydroxy-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-3-hydroxy-4-nitrobenzonitrile depends on its chemical reactivity and interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and hydroxyl groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity and specificity.
類似化合物との比較
Similar Compounds
2-Bromobenzonitrile: Lacks the hydroxyl and nitro groups, making it less reactive in certain chemical reactions.
3-Hydroxy-4-nitrobenzonitrile:
2-Bromo-4-nitrobenzonitrile: Lacks the hydroxyl group, influencing its chemical properties and reactivity.
Uniqueness
2-Bromo-3-hydroxy-4-nitrobenzonitrile is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
特性
IUPAC Name |
2-bromo-3-hydroxy-4-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O3/c8-6-4(3-9)1-2-5(7(6)11)10(12)13/h1-2,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXIUETVKJPRHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621495 |
Source


|
| Record name | 2-Bromo-3-hydroxy-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203201-43-8 |
Source


|
| Record name | 2-Bromo-3-hydroxy-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)



![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)



![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)





